Cas no 2105020-45-7 (1,2,4-Oxadiazole-5-carboxylic acid, 3-(3-pyrrolidinyl)-, ethyl ester)
1,2,4-Oxadiazole-5-carboxylic acid, 3-(3-pyrrolidinyl)-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 1,2,4-Oxadiazole-5-carboxylic acid, 3-(3-pyrrolidinyl)-, ethyl ester
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- Inchi: 1S/C9H13N3O3/c1-2-14-9(13)8-11-7(12-15-8)6-3-4-10-5-6/h6,10H,2-5H2,1H3
- InChI Key: UZSZERPBRKAHLA-UHFFFAOYSA-N
- SMILES: O1C(C(OCC)=O)=NC(C2CCNC2)=N1
1,2,4-Oxadiazole-5-carboxylic acid, 3-(3-pyrrolidinyl)-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-692230-0.05g |
ethyl 3-(pyrrolidin-3-yl)-1,2,4-oxadiazole-5-carboxylate |
2105020-45-7 | 0.05g |
$792.0 | 2023-05-29 | ||
| Enamine | EN300-692230-0.1g |
ethyl 3-(pyrrolidin-3-yl)-1,2,4-oxadiazole-5-carboxylate |
2105020-45-7 | 0.1g |
$829.0 | 2023-05-29 | ||
| Enamine | EN300-692230-0.25g |
ethyl 3-(pyrrolidin-3-yl)-1,2,4-oxadiazole-5-carboxylate |
2105020-45-7 | 0.25g |
$867.0 | 2023-05-29 | ||
| Enamine | EN300-692230-0.5g |
ethyl 3-(pyrrolidin-3-yl)-1,2,4-oxadiazole-5-carboxylate |
2105020-45-7 | 0.5g |
$905.0 | 2023-05-29 | ||
| Enamine | EN300-692230-1.0g |
ethyl 3-(pyrrolidin-3-yl)-1,2,4-oxadiazole-5-carboxylate |
2105020-45-7 | 1g |
$943.0 | 2023-05-29 | ||
| Enamine | EN300-692230-2.5g |
ethyl 3-(pyrrolidin-3-yl)-1,2,4-oxadiazole-5-carboxylate |
2105020-45-7 | 2.5g |
$1848.0 | 2023-05-29 | ||
| Enamine | EN300-692230-5.0g |
ethyl 3-(pyrrolidin-3-yl)-1,2,4-oxadiazole-5-carboxylate |
2105020-45-7 | 5g |
$2732.0 | 2023-05-29 | ||
| Enamine | EN300-692230-10.0g |
ethyl 3-(pyrrolidin-3-yl)-1,2,4-oxadiazole-5-carboxylate |
2105020-45-7 | 10g |
$4052.0 | 2023-05-29 |
1,2,4-Oxadiazole-5-carboxylic acid, 3-(3-pyrrolidinyl)-, ethyl ester Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 1,2,4-Oxadiazole-5-carboxylic acid, 3-(3-pyrrolidinyl)-, ethyl ester
1,2,4-Oxadiazole-5-carboxylic Acid, 3-(3-Pyrrolidinyl)-, Ethyl Ester: A Comprehensive Overview
The compound with CAS No. 2105020-45-7, commonly referred to as 1,2,4-Oxadiazole-5-carboxylic acid, 3-(3-pyrrolidinyl)-, ethyl ester, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of oxadiazoles, which are heterocyclic aromatic compounds with a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the pyrrolidine ring and the ethyl ester group further enhances its structural complexity and functional versatility.
Oxadiazoles are widely studied due to their unique electronic properties and potential applications in drug design. The pyrrolidine moiety in this compound adds a cyclic amine structure, which can contribute to hydrogen bonding and improve bioavailability. The ethyl ester group serves as a protecting group for the carboxylic acid functionality, making it more stable during synthesis and potentially more bioavailable when administered as a drug.
Recent studies have highlighted the importance of 1,2,4-oxadiazole derivatives in medicinal chemistry. For instance, researchers have explored their potential as inhibitors of various enzymes involved in disease pathways. The 3-(3-pyrrolidinyl) substituent has been shown to enhance the compound's ability to interact with target proteins, making it a promising candidate for drug development.
The synthesis of 1,2,4-Oxadiazole-5-carboxylic acid, 3-(3-pyrrolidinyl)-, ethyl ester typically involves multi-step reactions. One common approach is the cyclization of an appropriate diamine derivative in the presence of an oxidizing agent. The introduction of the pyrrolidine ring often requires a separate step involving nucleophilic substitution or coupling reactions. The final step involves esterification to introduce the ethyl ester group.
In terms of applications, this compound has shown potential in several areas. Its ability to act as a ligand in metalloenzyme inhibition has been explored in recent studies. Additionally, its role as a building block for more complex molecules in organic synthesis has been documented in numerous research papers.
From an environmental standpoint, understanding the degradation pathways of 1,2,4-Oxadiazole-5-carboxylic acid derivatives is crucial for assessing their ecological impact. Recent research has focused on biodegradation studies under various conditions to ensure that these compounds do not pose long-term risks to ecosystems.
In conclusion, 1,2,4-Oxadiazole-5-carboxylic acid, 3-(3-pyrrolidinyl)-, ethyl ester (CAS No. 2105020-45-7) is a versatile compound with significant potential in pharmaceutical and materials science applications. Its unique structure and functional groups make it an attractive target for further research and development.
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